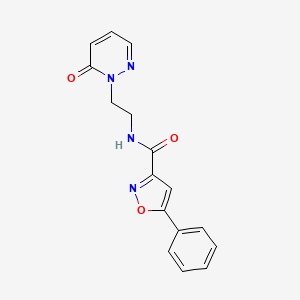![molecular formula C18H22ClN3O2S B2421171 6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177575-54-0](/img/structure/B2421171.png)
6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyridine ring structure . Pyridines are six-membered cyclic molecules that belong to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
Synthesis Analysis
The synthesis of similar compounds often involves the use of amines and cyanoacetates . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
While specific structural details for the compound were not found, it likely contains a pyridine core, which is a six-membered ring with one nitrogen atom and five carbon atoms . This structure is common in many biologically active compounds and pharmaceuticals .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions typical of pyridines and related structures . For example, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Synthesis of Novel Heterocyclic Compounds : This compound is used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. It serves as a key intermediate for synthesizing various polyheterocyclic systems, which have potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Tetrahydropyridine Derivatives : The compound is instrumental in the development of pyridothienopyrimidine derivatives. These derivatives have potential applications in drug discovery and development (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The compounds demonstrated significant activity against bacterial or fungal strains, showing potential for use in antimicrobial therapies (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Medicinal Chemistry and Drug Development
Antimycobacterial Activity : Studies have synthesized derivatives of this compound to evaluate their efficacy against Mycobacterium tuberculosis. Some derivatives showed significant activity, suggesting potential use in the treatment of tuberculosis (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Cytotoxicity and Antitumor Activity : Research has been conducted on thienopyridine and pyridothienopyrimidine derivatives of this compound to assess their cytotoxicity and potential antitumor activity. Some derivatives showed promising results, indicating potential applications in cancer therapy (Kadah, 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyridinium salts and cyanoacetamide derivatives, have been found to exhibit a wide range of biological activities . They are often used as precursors for heterocyclic synthesis, forming a variety of heterocyclic compounds .
Biochemical Pathways
For instance, pyrimidinamine derivatives have been found to inhibit mitochondrial complex I, which plays a crucial role in cellular respiration .
Pharmacokinetics
It’s worth noting that similar compounds, such as imidazo[1,2-a]pyridine derivatives, have shown good microsomal stability , which could potentially impact the bioavailability of the compound.
Result of Action
For instance, imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Eigenschaften
IUPAC Name |
6-ethyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S.ClH/c1-2-21-9-8-13-14(11-21)24-18(16(13)17(19)23)20-15(22)10-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3,(H2,19,23)(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIJNHXKWHWTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2421088.png)


![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2421093.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2421095.png)
![1-(tert-butyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2421096.png)
![N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2421100.png)


![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2421104.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2421105.png)

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2421107.png)
